![molecular formula C17H16N2O4 B325506 4-{[1,1'-BIPHENYL]-4-YLFORMOHYDRAZIDO}-4-OXOBUTANOIC ACID](/img/structure/B325506.png)
4-{[1,1'-BIPHENYL]-4-YLFORMOHYDRAZIDO}-4-OXOBUTANOIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid is a complex organic compound characterized by the presence of a biphenyl group, a hydrazino group, and a butyric acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid typically involves multiple steps, starting with the preparation of biphenyl-4-carbonyl chloride. This intermediate is then reacted with hydrazine to form the hydrazino derivative, which is subsequently coupled with 4-oxo-butyric acid under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydrazino group into a more oxidized form.
Reduction: Reducing agents can be used to modify the carbonyl groups present in the compound.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carbonyl derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid involves its interaction with specific molecular targets and pathways. The biphenyl group can interact with hydrophobic pockets in proteins, while the hydrazino and carbonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Biphenyl-4-carboxylic acid
- Biphenyl-4-carbonyl chloride
- 4-Phenylbenzoic acid .
Uniqueness
4-[N’-(Biphenyl-4-carbonyl)-hydrazino]-4-oxo-butyric acid is unique due to its combination of a biphenyl group with a hydrazino and butyric acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H16N2O4 |
|---|---|
Poids moléculaire |
312.32 g/mol |
Nom IUPAC |
4-oxo-4-[2-(4-phenylbenzoyl)hydrazinyl]butanoic acid |
InChI |
InChI=1S/C17H16N2O4/c20-15(10-11-16(21)22)18-19-17(23)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,23)(H,21,22) |
Clé InChI |
KCZUNCVPWCFNQF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)CCC(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


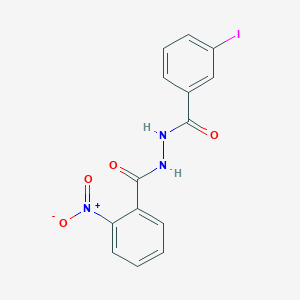

![2-({2-[(2,4-Dibromophenoxy)acetyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B325426.png)
![2-({2-[(3-Methylphenoxy)acetyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B325428.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B325431.png)
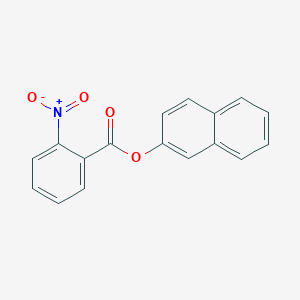
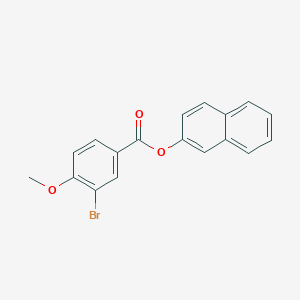
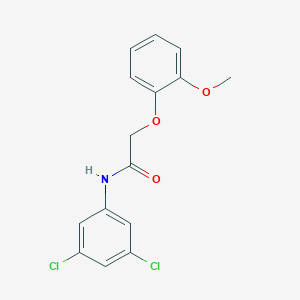
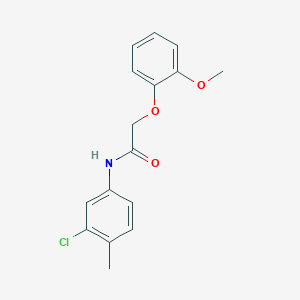
![1-[(4-Methoxyphenoxy)acetyl]indoline](/img/structure/B325440.png)
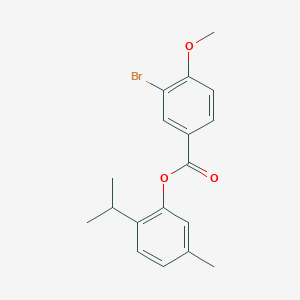
![N-[4-(diethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B325444.png)
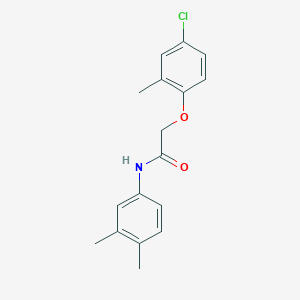
![N-(4-{[2-(3-phenylpropanoyl)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B325446.png)
